2-[2-(Trifluoromethyl)benzene-1-sulfonyl]pyridine
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Overview
Description
2-[2-(Trifluoromethyl)benzene-1-sulfonyl]pyridine is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further connected to a sulfonyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Trifluoromethyl)benzene-1-sulfonyl]pyridine typically involves the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with pyridine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Trifluoromethyl)benzene-1-sulfonyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form sulfides.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
2-[2-(Trifluoromethyl)benzene-1-sulfonyl]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-[2-(Trifluoromethyl)benzene-1-sulfonyl]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the pyridine ring.
2-(Trifluoromethyl)benzenesulfonamide: Contains a sulfonamide group instead of a sulfonyl group.
Trifluoromethyl ethers: Compounds with a trifluoromethyl group attached to an ether linkage.
Uniqueness
2-[2-(Trifluoromethyl)benzene-1-sulfonyl]pyridine is unique due to the combination of the trifluoromethyl group, sulfonyl group, and pyridine ring. This combination imparts distinct chemical properties, such as enhanced stability, lipophilicity, and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
950694-01-6 |
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Molecular Formula |
C12H8F3NO2S |
Molecular Weight |
287.26 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]sulfonylpyridine |
InChI |
InChI=1S/C12H8F3NO2S/c13-12(14,15)9-5-1-2-6-10(9)19(17,18)11-7-3-4-8-16-11/h1-8H |
InChI Key |
WMCWBUVQIJCGDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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